molecular formula C12H16O4 B13101512 (R)-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate

(R)-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate

Cat. No.: B13101512
M. Wt: 224.25 g/mol
InChI Key: WJZRULWPHBFXFZ-LLVKDONJSA-N
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Description

(R)-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate (CAS 1139688-78-0) is a chiral ester compound of significant interest in medicinal chemistry and infectious disease research. It belongs to a class of phenoxyacetamide-based compounds identified as potent, selective inhibitors of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa . The T3SS is a key virulence factor used by this pathogen to inject effector toxins directly into host cells, enabling the establishment and dissemination of infections . Inhibiting this system can disarm the bacterium and enhance the host's innate immune response without affecting bacterial viability, presenting a novel anti-virulence strategy to combat antibiotic-resistant strains . The compound's mechanism of action involves specific interaction with the T3SS apparatus. Studies indicate that related phenoxyacetamides bind to the T3SS needle protein PscF, which is distinct from the target of monoclonal antibody therapies . The (R)-enantiomer is the biologically active form, demonstrating excellent inhibition in both secretion and translocation assays with IC₅₀ values in the low micromolar range, while the (S)-enantiomer is inactive . This stereospecificity, along with a defined structure-activity relationship (SAR), underscores its specific interaction with a target protein. Researchers value this compound as a critical tool for probing T3SS function and developing novel anti-virulence therapeutics. The product is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl (2R)-2-[3-(hydroxymethyl)phenoxy]butanoate

InChI

InChI=1S/C12H16O4/c1-3-11(12(14)15-2)16-10-6-4-5-9(7-10)8-13/h4-7,11,13H,3,8H2,1-2H3/t11-/m1/s1

InChI Key

WJZRULWPHBFXFZ-LLVKDONJSA-N

Isomeric SMILES

CC[C@H](C(=O)OC)OC1=CC=CC(=C1)CO

Canonical SMILES

CCC(C(=O)OC)OC1=CC=CC(=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The hydroxymethyl group can be introduced through a subsequent reaction involving the appropriate phenol derivative and formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 2-(3-(Carboxymethyl)phenoxy)butanoic acid.

    Reduction: 2-(3-(Hydroxymethyl)phenoxy)butanol.

    Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities attributed to its phenolic structure. Research indicates that it may possess:

  • Antioxidant Properties : Its phenolic nature allows it to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Activity : Studies suggest potential efficacy against certain microbial strains, indicating its use in developing antimicrobial agents .
  • Pharmacological Potential : Interaction studies reveal binding affinities with various biological targets, suggesting therapeutic applications.

Applications in Pharmaceuticals

  • Drug Development : The compound's unique stereochemistry and functional groups make it a candidate for drug formulation, especially in targeting specific biological pathways.
  • Cosmetic Formulations : Due to its moisturizing properties, (R)-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate can be incorporated into skincare products to enhance skin hydration and texture .
  • Anti-inflammatory Agents : Its potential as an anti-inflammatory agent is being explored, particularly for conditions related to oxidative stress and inflammation.

Agrochemical Applications

The compound's biological activity extends to agricultural uses:

  • Pesticides and Herbicides : Its ability to interact with plant metabolic pathways may lead to the development of new agrochemicals that can enhance crop resistance to pests and diseases.
  • Plant Growth Regulators : Studies indicate that derivatives of this compound could serve as growth regulators, promoting healthier plant development.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active phenolic compound, which can then exert its biological effects.

Comparison with Similar Compounds

(a) (R)-Methyl 3-((4-Methoxybenzyl)oxy)butanoate ()
  • Structure : Differs by replacing the hydroxymethyl group with a 4-methoxybenzyl ether.
  • Synthesis : Prepared via nucleophilic substitution using dichloromethane and sodium bicarbonate, yielding 80–94% purity. Purified via flash chromatography.
  • Characterization : NMR (¹H, ¹³C) and HRMS confirmed stereochemistry and purity.
(b) Methyl 4-Methoxycarbonylbenzoylacetate ()
  • Structure: Contains a methoxycarbonylbenzoyl group instead of the phenoxy-hydroxymethyl moiety.
  • Physical Properties : Melting point 83–86°C, CAS RN 22027-52-5.
(c) Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate ()
  • Structure: Features a trifluoroethylamino substituent and dimethyl branching.
  • Synthesis : Reacted in THF with diisopropylethylamine, purified via C18 reverse-phase chromatography.
  • LCMS Data: Retention time and mass data indicate higher molecular weight (vs. target compound) and altered polarity due to the amino group .

Functional Group Impact on Physicochemical Properties

Compound Name Key Functional Groups Polarity Solubility Trends Stability Notes
Target Compound Phenoxy, hydroxymethyl, ester Moderate Polar solvents (e.g., MeOH) Hydroxymethyl may oxidize
(R)-Methyl 3-((4-Methoxybenzyl)oxy)butanoate Methoxybenzyl, ester Low Organic solvents (e.g., DCM) Ether linkage stable to hydrolysis
Methyl 4-Methoxycarbonylbenzoylacetate Methoxycarbonyl, ketone, ester Low to moderate Low aqueous solubility Ketone enhances crystallinity
Methyl (2S)-2-(Trifluoroethylamino)butanoate Trifluoroethylamino, ester High Aqueous-organic mixtures Amino group prone to protonation

Table 1: Functional group influence on key properties .

Pharmacological and Industrial Relevance

  • Anti-Inflammatory Derivatives (): Phenoxy-propionic acid derivatives are established anti-inflammatory agents. The target compound’s phenoxy group may confer similar activity, though its hydroxymethyl moiety could modulate selectivity .
  • Proteomics Applications () : Hydroxymethyl-containing analogs like IBB conjugates are used in chemoselective fractionation, suggesting the target compound’s utility in bioconjugation or protein enrichment .
  • Dimerization Behavior () : α-Methyl-substituted esters exhibit unique dimerization kinetics. The target compound’s hydroxymethyl group may hinder such reactions compared to silyl-protected analogs (e.g., trimethylsilyl derivatives) .

Biological Activity

(R)-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate is a chiral compound characterized by its unique structural features, including a butanoate moiety and a phenoxy group with a hydroxymethyl substituent. This compound has garnered attention for its potential biological activities, primarily attributed to its phenolic structure. The following sections will detail its synthesis, biological activities, and relevant research findings.

  • Molecular Formula : C_{12}H_{16}O_4
  • Molecular Weight : 224.25 g/mol

Synthesis

Various synthetic methods have been reported for producing this compound, including:

  • Microwave-assisted reactions : These methods enhance yields and reduce reaction times.
  • Coupling reactions : Utilizing phase transfer catalysts to improve regioselectivity.

Biological Activities

This compound exhibits several biological activities, including:

  • Antioxidant Activity : The phenolic structure contributes to its ability to scavenge free radicals, which may have implications in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial activity against various pathogens, making it a candidate for pharmaceutical applications.
  • Antitumor Potential : Preliminary research suggests that it may inhibit the proliferation of certain cancer cell lines.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that the compound demonstrated significant radical scavenging activity, comparable to established antioxidants.

Antimicrobial Properties

Research has shown that this compound exhibits notable antibacterial activity against:

  • Escherichia coli
  • Staphylococcus aureus
  • Enterococcus faecalis

The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods, indicating effective concentrations for inhibiting bacterial growth.

Antitumor Activity

In vitro studies assessed the effects of this compound on human cancer cell lines such as HeLa and A549. The compound showed inhibitory effects on cell proliferation with IC50 values indicating moderate potency against these cancer types.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl 4-hydroxybenzoatePara-hydroxylated phenolCommonly used as a preservative
Methyl salicylateSalicylic acid derivativeKnown for analgesic properties
Butylated hydroxytoluene (BHT)Phenolic antioxidantWidely used as a food preservative
Ethyl 3-hydroxybenzoateHydroxybenzoic acid derivativeExhibits antimicrobial properties

This compound is distinguished by its specific stereochemistry and combination of functional groups, which may confer distinct biological activities not observed in structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate, and how do reaction conditions influence yield and enantiomeric purity?

  • Methodology : Synthesis typically involves multi-step reactions with careful control of stereochemistry. For example, hydroxyl protection/deprotection steps (e.g., using 4-methoxybenzyl groups) are critical to prevent side reactions . Key steps include:

  • Enantioselective esterification : Use chiral catalysts (e.g., lipases) or chiral auxiliaries to achieve high enantiomeric excess (e.e.).
  • Optimization of solvents and reagents : Polar aprotic solvents like dichloromethane improve reaction efficiency, while reagents like NaHCO₃ stabilize intermediates .
  • Yield improvement : Flash chromatography (silica gel, hexane/ethyl acetate gradients) achieves >90% purity, as reported in analogous ester syntheses .
    • Data : Typical yields range from 80–94% for similar compounds under optimized conditions .

Q. How can nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) be used to confirm the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., δ 3.79 ppm for methoxy groups, δ 9.00 ppm for NH protons in related esters) . Integration ratios verify substituent stoichiometry.
  • HRMS : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with <5 ppm error. For example, C₁₂H₁₆O₃ derivatives show accurate mass matches .
  • Purity checks : Combine NMR with HPLC (C18 columns, acetonitrile/water gradients) to detect <1% impurities .

Q. What are the critical parameters for scaling up the synthesis of this compound while maintaining stereochemical integrity?

  • Methodology :

  • Temperature control : Room-temperature reactions minimize racemization, as seen in methyl ester syntheses .
  • Catalyst loading : Reduce chiral catalyst concentrations during scale-up to avoid cost inefficiency while retaining e.e. (>95%) .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the hydroxymethylphenoxy group in nucleophilic substitution or oxidation reactions?

  • Methodology :

  • DFT calculations : Model transition states to predict regioselectivity in reactions like Mitsunobu or SN2 substitutions .
  • Experimental validation : Compare reaction rates of substituted analogs (e.g., 3-fluoro vs. 3-methoxy derivatives) under identical conditions .
  • Data contradictions : Conflicting reports on oxidation stability (e.g., tert-butyl vs. benzyl protecting groups) require systematic evaluation using cyclic voltammetry .

Q. What mechanistic insights explain discrepancies in enantioselectivity when using different chiral catalysts for this compound’s synthesis?

  • Methodology :

  • Kinetic studies : Monitor e.e. over time to distinguish between thermodynamic vs. kinetic control. For example, lipase-catalyzed esterifications often show time-dependent selectivity .
  • X-ray crystallography : Resolve catalyst-substrate complexes to identify steric clashes or hydrogen-bonding interactions .
  • Case study : A 10% drop in e.e. observed with Candida antarctica lipase B vs. Pseudomonas fluorescens lipase highlights enzyme-specific active-site geometries .

Q. How can environmental fate studies (e.g., hydrolysis, photolysis) be designed to assess the persistence of this compound in aquatic systems?

  • Methodology :

  • OECD guidelines : Conduct hydrolysis at pH 4–9 (25–50°C) and photolysis under simulated sunlight (λ >290 nm) .
  • Analytical tools : Use LC-MS/MS to quantify degradation products (e.g., phenoxyacetic acid derivatives) with detection limits <1 ppb .
  • Contradictions : Variable half-lives (e.g., t₁/₂ = 2–30 days) in similar esters suggest pH-dependent degradation pathways requiring pH-stat reactors for precise control .

Q. What strategies mitigate racemization during functional group interconversion (e.g., ester to amide) of this compound?

  • Methodology :

  • Low-temperature reactions : Perform acylations at –20°C to minimize base-catalyzed racemization .
  • Protecting group selection : Use acid-labile groups (e.g., tert-butoxycarbonyl) to avoid harsh deprotection conditions .
  • Case study : A 15% racemization observed during HCl-mediated deprotection in dioxane was mitigated by switching to TFA/CH₂Cl₂ .

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